3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid
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Overview
Description
3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid is an organic compound with the molecular formula C9H7BrF2O3 and a molecular weight of 281.05 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenylacetic acid backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid typically involves the bromination and fluorination of a methoxyphenylacetic acid precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace bromine or fluorine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups allows it to form strong interactions with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methoxyphenylboronic acid
- 3-Bromo-5-iodobenzoic acid
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
Uniqueness
3-Bromo-5,6-difluoro-2-methoxyphenylacetic acid is unique due to the simultaneous presence of bromine, fluorine, and methoxy groups on the phenylacetic acid backbone. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H7BrF2O3 |
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Molecular Weight |
281.05 g/mol |
IUPAC Name |
2-(5-bromo-2,3-difluoro-6-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H7BrF2O3/c1-15-9-4(2-7(13)14)8(12)6(11)3-5(9)10/h3H,2H2,1H3,(H,13,14) |
InChI Key |
UAMKYNNXMWVWBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1CC(=O)O)F)F)Br |
Origin of Product |
United States |
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